molecular formula C16H19NO2S B3037054 5,5-dimethyl-2-({[4-(methylsulfanyl)phenyl]amino}methylidene)cyclohexane-1,3-dione CAS No. 416886-17-4

5,5-dimethyl-2-({[4-(methylsulfanyl)phenyl]amino}methylidene)cyclohexane-1,3-dione

Cat. No.: B3037054
CAS No.: 416886-17-4
M. Wt: 289.4
InChI Key: WOWCKVXMVLBLPF-UHFFFAOYSA-N
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Description

5,5-Dimethyl-2-({[4-(methylsulfanyl)phenyl]amino}methylidene)cyclohexane-1,3-dione is a complex organic compound with the molecular formula C16H19NO2S This compound is notable for its unique structure, which includes a cyclohexane ring substituted with a dimethyl group and a phenylamino group containing a methylsulfanyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-dimethyl-2-({[4-(methylsulfanyl)phenyl]amino}methylidene)cyclohexane-1,3-dione typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 5,5-dimethylcyclohexane-1,3-dione with 4-(methylsulfanyl)aniline under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the compound from any by-products.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-2-({[4-(methylsulfanyl)phenyl]amino}methylidene)cyclohexane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially affecting the carbonyl groups.

    Substitution: The phenylamino group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Electrophiles such as halogens (Cl2, Br2) or nitrating agents (HNO3)

Major Products

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Reduced carbonyl compounds

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

5,5-Dimethyl-2-({[4-(methylsulfanyl)phenyl]amino}methylidene)cyclohexane-1,3-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development for treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,5-dimethyl-2-({[4-(methylsulfanyl)phenyl]amino}methylidene)cyclohexane-1,3-dione is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • 5,5-Dimethyl-2-({[4-(methylsulfonyl)phenyl]amino}methylidene)cyclohexane-1,3-dione
  • 5,5-Dimethyl-2-({[4-(methylthio)phenyl]amino}methylidene)cyclohexane-1,3-dione

Uniqueness

5,5-Dimethyl-2-({[4-(methylsulfanyl)phenyl]amino}methylidene)cyclohexane-1,3-dione is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-hydroxy-5,5-dimethyl-2-[(4-methylsulfanylphenyl)iminomethyl]cyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S/c1-16(2)8-14(18)13(15(19)9-16)10-17-11-4-6-12(20-3)7-5-11/h4-7,10,18H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOWCKVXMVLBLPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C(C(=O)C1)C=NC2=CC=C(C=C2)SC)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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